molecular formula C16H23BrN2O4S B2808688 tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate CAS No. 1315571-51-7

tert-Butyl 4-[(4-bromo-2-methylbenzene)sulfonyl]piperazine-1-carboxylate

Cat. No.: B2808688
CAS No.: 1315571-51-7
M. Wt: 419.33
InChI Key: JVWFOOREECQGOE-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a sulfonyl group attached to a bromo-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the piperazine ring, with the sulfonyl-bromo-methylphenyl group attached at one of the nitrogen atoms . The 1,1-dimethylethyl group would be attached to the carboxylate group .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. Piperazine derivatives are known to participate in a variety of chemical reactions, often acting as bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl and bromo groups could influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of compounds with piperazine substituents. For instance, compounds exhibiting a piperazine substituent at specific positions have shown effectiveness against various cancer cell lines, including those of lungs, kidneys, CNS, ovaries, prostate, and breast cancer, as well as leukemia and melanoma. These findings suggest the potential therapeutic applications of such compounds in cancer treatment (Turov, 2020). Additionally, other studies have synthesized new derivatives showing antiproliferative effects against human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).

Synthesis and Chemical Properties

The synthesis of complex molecules incorporating the piperazine moiety has been widely studied. For example, efficient synthetic routes have been developed for compounds that serve as intermediates for further chemical transformations, which are key in creating pharmacologically active molecules. These synthetic methodologies enable the preparation of compounds with potential therapeutic applications, including as IKK2 inhibitors, a target for inflammatory and autoimmune diseases (Lin et al., 2008).

Biological and Pharmacological Applications

Some derivatives of the piperazine compound have been identified as potent and selective antagonists for specific receptors, showcasing the relevance of such compounds in the development of new therapeutic agents. For instance, research into serotonin receptors has identified novel compounds as potential treatments for cognitive disorders, highlighting the importance of these chemical structures in medicinal chemistry (Nirogi et al., 2017).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research could involve further pharmacological testing .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2-methylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-12-11-13(17)5-6-14(12)24(21,22)19-9-7-18(8-10-19)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWFOOREECQGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 1-piperazinecarboxylate (1.86 g, 9.99 mmol, supplier Aldrich) and DIPEA (2.62 ml, 14.98 mmol) in dry DCM (20 ml) at 0° C. under argon was added 4-bromo-2-methylbenzenesulfonyl chloride (2.96 g, 10.99 mmol) and the resulting yellow solution allowed to warm to rt, then stirred at rt for 18 h. Semi-saturated NH4Cl (40 ml) was added, then the aq extracted with DCM (30 ml). The combined organics were passed through a hydrophobic frit, then concentrated in vacuo to give the title compound as a yellow gum that became a solid on standing (4.72 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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